molecular formula C13H12N4O2 B12869416 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate

1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate

Cat. No.: B12869416
M. Wt: 256.26 g/mol
InChI Key: QNQLWQNAVQFGRZ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Preparation Methods

The synthesis of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .

Chemical Reactions Analysis

1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Scientific Research Applications

1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties are attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-(4-amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H12N4O2/c1-8(19-13(18)12-4-5-16-17-12)9-2-3-11(15)10(6-9)7-14/h2-6,8H,15H2,1H3,(H,16,17)

InChI Key

QNQLWQNAVQFGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)C#N)OC(=O)C2=CC=NN2

Origin of Product

United States

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